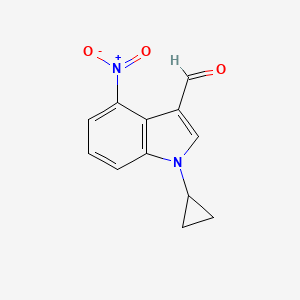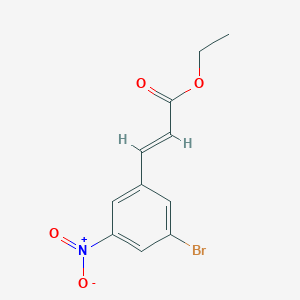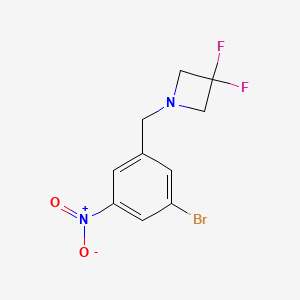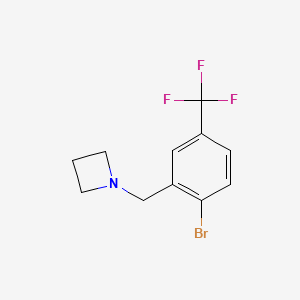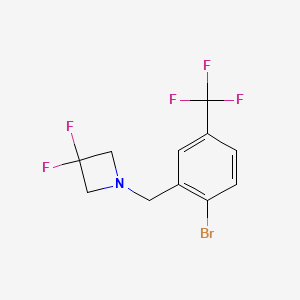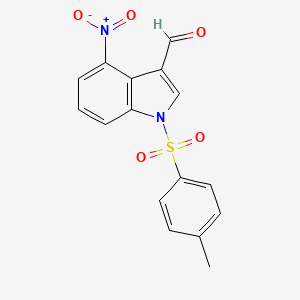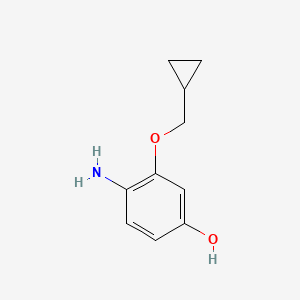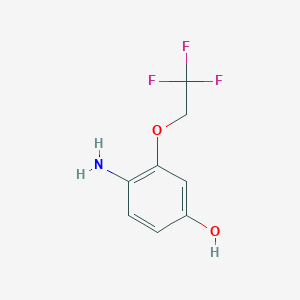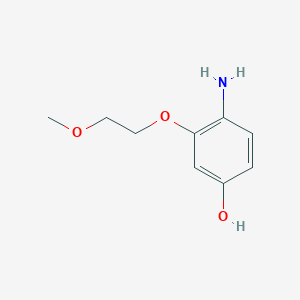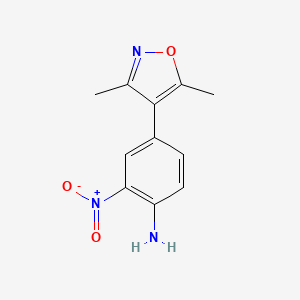
4-(3,5-Dimethylisoxazol-4-yl)-2-nitroaniline
Descripción general
Descripción
4-(3,5-Dimethylisoxazol-4-yl)-2-nitroaniline is a useful research compound. Its molecular formula is C11H11N3O3 and its molecular weight is 233.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3,5-Dimethylisoxazol-4-yl)-2-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3,5-Dimethylisoxazol-4-yl)-2-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
DNA Conformation Probing : The crystal structure of a related compound, 2-methyl-4-nitroaniline ethylene dimethylammonium hydrobromide combined with 5-iodocytidylyl (3'-5')guanosine, suggests its potential as a probe for DNA conformation (Vyas, Jain, Sobell, 1984).
Inhibitors of Histone-Bromodomain Interaction : 3,5-dimethylisoxazoles, which are structurally related, show promise as selective inhibitors for histone-bromodomain interaction, hinting at potential antiproliferative and anti-inflammatory applications (Hewings et al., 2011).
Organic Synthesis : In organic chemistry, the palladium-catalyzed coupling of 3,5-Dimethyl-4-iodoisoxazole with arylboronic acids and organostannanes yields 3-aryl-2,4-pentanediones, useful as intermediates in synthesis (Labadie, 1994).
Nonlinear Optical Materials : The deviation from index permutation symmetry in compounds like 3,5-dinitro-aniline opens new design avenues for second-order nonlinear optical materials (Wortmann et al., 1993).
Energy Harvesting and Solid-State Emitters : N,N-dimethyl-4-nitroaniline nanocrystals in poly-l-lactic acid electrospun fibers exhibit high piezoelectric output voltage and solid-state blue fluorescence, useful in energy harvesting and as solid-state blue emitters (Baptista et al., 2022).
Synthesis Methods : A study presents a simple method for synthesizing 3-Amino-4,5-dimethylisoxazole, offering a contamination-free yield (Tellew, Leith, Mathur, 2007).
Polymer Production : Vinyl derivatives of isoxazole, such as 3,5-Dimethyl-4-vinylisoxazole, can be transformed into polymers with pendant isoxazole rings, offering high yields (Bertini, Munno, Pocci, 1976).
Pharmaceutical Applications : Compounds like 2,9-Dimethyl-4H-oxazolo[5’,4’:4,5]pyrano[3,2-f]quinolin-4-one exhibit significant anti-lipid peroxidation activity and inhibitory effects on soybean lipoxygenase, suggesting pharmaceutical applications (Vlachou et al., 2023).
Antibacterial and Antifungal Activity : Compounds like 4-(2-Aminmo-5-nitro-phenylazo)-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one and their metal complexes demonstrate good antibacterial and antifungal activities (Jarad, 2016).
Nonlinear Optical Susceptibilities : Compounds like DPO and DMPO, related to nitroaniline derivatives, exhibit significant nonlinear optical susceptibilities, relevant for optical applications (Garza et al., 2013).
Propiedades
IUPAC Name |
4-(3,5-dimethyl-1,2-oxazol-4-yl)-2-nitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-6-11(7(2)17-13-6)8-3-4-9(12)10(5-8)14(15)16/h3-5H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSICXAEAHREAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC(=C(C=C2)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dimethylisoxazol-4-yl)-2-nitroaniline | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4'-Chloro-4-(trifluoromethoxy)-[1,1'-biphenyl]-3-amine](/img/structure/B8155616.png)
